
1-(4-Methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C23H22F3N5O2S and its molecular weight is 489.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a complex organic compound with significant pharmacological potential. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be broken down into several key components:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Thiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The molecular formula is C21H22F3N5OS, and its molecular weight is approximately 445.5 g/mol. The presence of the trifluoromethyl group is particularly notable as it often contributes to increased potency in biological systems.
Research indicates that this compound acts primarily through the inhibition of specific protein kinases involved in cell signaling pathways. Protein kinases are crucial for various cellular processes, including growth, proliferation, and apoptosis. Inhibition of these enzymes can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents.
Antitumor Activity
The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Prostate cancer (PC3)
In vitro studies reported IC50 values ranging from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Recent studies have highlighted the compound's ability to inhibit VEGFR, a critical target in cancer therapy due to its role in angiogenesis. The compound showed a reduction of VEGFR expression by approximately 72% in treated MCF-7 cells, suggesting potential use in anti-angiogenic therapies .
Pain Modulation
In preclinical models of neuropathic pain, the compound exhibited analgesic properties by modulating fatty acid amide hydrolase (FAAH) activity. This modulation leads to increased levels of endogenous cannabinoids, which are known to alleviate pain .
Case Studies
- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, correlating with the inhibition of cell cycle progression.
- Neuropathic Pain Model : In a rat model of neuropathic pain, administration of the compound resulted in significant reductions in allodynia and hyperalgesia, demonstrating its potential as an analgesic agent .
Research Findings
Study | Target | IC50 Value (µM) | Effect |
---|---|---|---|
Antitumor Activity | MCF-7 Cells | 0.8 | Significant inhibition of cell proliferation |
VEGFR Inhibition | MCF-7 Cells | - | 72% reduction in expression |
Pain Modulation | Neuropathic Pain Model | - | Alleviation of allodynia |
科学的研究の応用
Chemical Properties and Structure
The compound features a complex structure that includes a thiazole ring, a piperazine moiety, and a trifluoromethyl group. Its molecular formula is C20H20F3N5OS, with a molecular weight of approximately 423.47 g/mol. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound.
Antitumor Activity
Recent studies have highlighted the compound's potential in cancer treatment, particularly against malignant melanoma. It has been shown to exhibit significant cytotoxicity against various melanoma cell lines, including UACC-62 and SK-MEL-5. For instance, one study reported an IC50 value of 0.116 µM against the LOX IMVI melanoma cell line, indicating potent antitumor activity compared to standard treatments like paclitaxel .
Table 1: Antitumor Activity Against Melanoma Cell Lines
Drug Design and Development
The compound serves as a lead structure for designing novel anticancer agents. The incorporation of bioisosteres and modifications to the thiazole and piperazine components can enhance its pharmacological profile . For example, substituting different groups on the phenyl ring has been shown to influence biological activity significantly.
Table 2: Structural Modifications and Their Effects
Modification Type | Effect on Activity | Reference |
---|---|---|
Trifluoromethyl Group | Increased lipophilicity | |
Electron-donating Groups | Enhanced cytotoxicity | |
Bioisosteric Replacements | Improved metabolic stability |
Potential Applications Beyond Oncology
In addition to its antitumor properties, this compound may have applications in treating other conditions due to its ability to modulate biological pathways involved in inflammation and cell signaling . Further research is needed to explore these avenues.
Case Study 1: Efficacy Against Drug-resistant Melanoma
A study investigated the efficacy of this compound against drug-resistant melanoma cell lines (MDA-MB-435/LCC6MDRI), revealing an IC50 of 0.2 µM, demonstrating its potential as an effective treatment option for resistant forms of cancer .
Case Study 2: In Vivo Studies
In vivo studies using murine models have confirmed that treatment with this compound resulted in significant tumor growth inhibition without apparent toxicity, suggesting a favorable therapeutic index . This finding is crucial for advancing clinical development.
特性
IUPAC Name |
1-[4-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O2S/c1-15-19(34-22(27-15)29-21(33)28-17-7-3-2-4-8-17)20(32)31-12-10-30(11-13-31)18-9-5-6-16(14-18)23(24,25)26/h2-9,14H,10-13H2,1H3,(H2,27,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBAKGWTKDOKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。